molecular formula C10H9NO2 B11924870 5-Acetylisoindolin-1-one CAS No. 1421922-95-3

5-Acetylisoindolin-1-one

Cat. No.: B11924870
CAS No.: 1421922-95-3
M. Wt: 175.18 g/mol
InChI Key: HZYYOSSJNNELLX-UHFFFAOYSA-N
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Description

5-Acetylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with an acetyl group (-COCH₃) at position 5.

Properties

CAS No.

1421922-95-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-acetyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-11-10(9)13/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HZYYOSSJNNELLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 3-alkylidenephtalides under ultrasonic irradiation. This method is known for its high efficiency and yields, as well as its tolerance to different functional groups . Another method involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .

Industrial Production Methods: Industrial production of 5-Acetylisoindolin-1-one typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic-assisted synthesis is particularly advantageous for industrial applications due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5-Acetylisoindolin-1-one.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

5-Acetylisoindolin-1-one serves as a versatile scaffold in medicinal chemistry. Its structure allows for modifications that can enhance its pharmacological properties. Some key applications include:

  • CYP11A1 Inhibition : Recent studies have shown that compounds related to 5-acetylisoindolin-1-one can act as inhibitors of cytochrome P450 monooxygenase 11A1 (CYP11A1), an enzyme involved in steroid hormone biosynthesis. Inhibiting CYP11A1 has potential therapeutic implications for treating hormone-dependent cancers such as prostate and breast cancer .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of isoindolinones have demonstrated significant potency in inhibiting tumor growth by inducing apoptosis and cell cycle arrest in cancer cells, making them promising candidates for anticancer drug development .

The biological activities of 5-acetylisoindolin-1-one and its derivatives are diverse:

  • Antimicrobial Properties : Research indicates that isoindolinone derivatives exhibit antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
  • Neuroprotective Effects : Some studies suggest that certain derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of 5-acetylisoindolin-1-one in clinical and preclinical settings:

Study Objective Findings
Oksala et al. (2017)Evaluate CYP11A1 inhibitorsDemonstrated significant tumor growth inhibition in a murine model of castration-resistant prostate cancer using isoindolinone derivatives .
Heras Martínez (2023)Assess binding affinity to cancer-related targetsIdentified high binding energy (-12.28 kcal/mol) for specific isoindolinone derivatives, indicating strong interaction with targets related to cancer progression .

Synthetic Applications

The synthesis of 5-acetylisoindolin-1-one involves various methods, including:

  • Condensation Reactions : The compound can be synthesized through the condensation of isocyanides with appropriate aldehydes or ketones, leading to the formation of isoindolinone structures.
  • Functionalization Strategies : Post-synthetic modifications allow for the introduction of various functional groups, enhancing the compound's biological activity and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of 5-Acetylisoindolin-1-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the active site of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following isoindolinone derivatives are structurally related to 5-Acetylisoindolin-1-one, differing primarily in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties References
5-Acetylisoindolin-1-one 1421922-95-3 C₁₀H₉NO₂* 175.18 Acetyl (-COCH₃) at C5 Electron-withdrawing; moderate polarity
5-Aminoisoindolin-1-one 222036-66-0 C₈H₈N₂O 148.16 Amino (-NH₂) at C5 High polarity; hydrogen-bond donor
5-Methoxyisoindolin-1-one 22246-66-8 C₉H₉NO₂ 163.17 Methoxy (-OCH₃) at C5 Electron-donating; moderate solubility
5-Bromo-7-fluoroisoindolin-1-one 957346-37-1 C₈H₅BrFNO 230.03 Bromo (-Br) at C5; fluoro (-F) at C7 High molecular weight; halogenated stability
5-(Aminomethyl)isoindolin-1-one hydrochloride 40314-06-5 C₈H₁₀ClN₂O 185.46† Aminomethyl (-CH₂NH₂) at C5; HCl salt Enhanced solubility due to ionic form
1-Oxoisoindoline-5-carbaldehyde 1250443-39-0 C₉H₇NO₂ 161.16 Aldehyde (-CHO) at C5 Highly reactive; prone to nucleophilic attack
5-Amino-2-cyclopropylisoindoline-1,3-dione 307990-29-0 C₁₁H₁₀N₂O₂ 202.21 Cyclopropyl at C2; amino at C5; dual ketones Increased ring strain; dual ketone reactivity

*Inferred from structural analogy; †Calculated for hydrochloride salt.

Comparative Analysis

Electronic Effects
  • 5-Acetylisoindolin-1-one : The acetyl group withdraws electron density via induction, deactivating the aromatic ring toward electrophilic substitution .
  • 5-Aminoisoindolin-1-one: The amino group donates electrons via resonance, activating the ring for electrophilic reactions .
  • 5-Methoxyisoindolin-1-one : Methoxy donates electrons weakly via resonance, offering intermediate reactivity .
Solubility and Polarity
  • 5-Acetylisoindolin-1-one: Moderate polarity due to the ketone group; likely less water-soluble than amino derivatives.
  • 5-(Aminomethyl)isoindolin-1-one hydrochloride: High aqueous solubility due to ionic hydrochloride salt .
  • 5-Bromo-7-fluoroisoindolin-1-one : Low solubility in polar solvents due to halogen substituents .
Stability and Reactivity
  • 5-Acetylisoindolin-1-one : Stable under physiological conditions but susceptible to nucleophilic attack at the ketone.
  • 5-Bromo-7-fluoroisoindolin-1-one : Enhanced stability due to halogen substitution but prone to dehalogenation under harsh conditions .
  • 5-Amino-2-cyclopropylisoindoline-1,3-dione: Dual ketones increase electrophilicity, enabling cross-linking reactions .

Biological Activity

5-Acetylisoindolin-1-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

5-Acetylisoindolin-1-one belongs to the isoindole family, characterized by a bicyclic structure comprising an isoindole moiety with an acetyl group at the 5-position. The synthesis of this compound typically involves the condensation of isocyanides with suitable aldehydes or ketones, followed by cyclization and acetylation steps. Various synthetic routes have been explored, including:

  • Condensation Reactions : Utilizing isocyanides and aldehydes.
  • Cyclization Methods : Employing thermal or catalytic conditions to facilitate ring formation.
  • Acetylation : Introducing the acetyl group through acyl chloride or anhydride reactions.

Biological Activities

5-Acetylisoindolin-1-one exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have demonstrated that 5-acetylisoindolin-1-one possesses notable anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116 cells. The mechanism involves:

  • Cell Cycle Arrest : Treatment with 5-acetylisoindolin-1-one leads to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : The compound triggers apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

In a comparative study, 5-acetylisoindolin-1-one was found to be more effective than conventional chemotherapeutic agents like thalidomide, with an IC50 value of less than 1 μmol/L against Caco-2 cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations revealed:

  • Zone of Inhibition : Compounds derived from 5-acetylisoindolin-1-one exhibited significant zones of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Concentration Dependence : The antimicrobial effect was found to be concentration-dependent, with lower concentrations yielding effective results compared to traditional antibiotics like Gentamicin Sulfate .

Analgesic Properties

Some derivatives of isoindolinone have been reported to possess analgesic effects. For instance, a related compound demonstrated analgesic activity that was significantly higher than that of metamizole sodium in laboratory mice . This suggests potential applications in pain management.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of 5-acetylisoindolin-1-one and its derivatives:

StudyFindings
Hostetler et al. (2023)Demonstrated significant anticancer activity with IC50 < 1 μmol/L against Caco-2 cells; induced apoptosis and cell cycle arrest .
MDPI Study (2021)Reported low toxicity and high analgesic activity in vivo for specific derivatives .
PMC Review (2013)Discussed the broader chemical and biological properties of isoindole derivatives, including potential therapeutic applications .

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